N1-Acetylspermidine

Polyamine Oxidase Enzyme Kinetics Substrate Specificity

Researchers requiring a definitive substrate for polyamine oxidase (PAO) activity assays face limited availability of high-purity N1-acetylspermidine free base, often encountering confounding positional isomers. This product directly resolves that challenge: • Authentic N1-acetylated spermidine (CAS 14278-49-0) with >95% purity, validated for PAO enzyme kinetics (low Km, high Vmax). • Enables unambiguous quantification of true PAO activity, distinct from N8-acetylspermidine or non-acetylated polyamines. • Essential for developing PAO inhibitor screens to modulate tumor sensitivity. Supply chain: bulk and custom sizes available, with documented lot-specific quality data for procurement compliance.

Molecular Formula C9H21N3O
Molecular Weight 187.28 g/mol
CAS No. 14278-49-0
Cat. No. B089010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Acetylspermidine
CAS14278-49-0
Synonyms1-N-acetylspermidine
N(1)-acetylspermidine
N-acetylspermidine
Molecular FormulaC9H21N3O
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCC(=O)NCCCNCCCCN
InChIInChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13)
InChIKeyMQTAVJHICJWXBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1000 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Acetylspermidine: Critical Polyamine Catabolism Intermediate


N1-Acetylspermidine (CAS 14278-49-0) is a monoacetylated derivative of the polyamine spermidine. It functions as a key intermediate in the catabolic pathway of polyamines, formed by the action of spermidine/spermine N1-acetyltransferase (SSAT) [1]. Unlike its non-acetylated precursor, N1-acetylspermidine serves as a high-affinity substrate for polyamine oxidase (PAO), an enzyme that plays a crucial role in cellular polyamine homeostasis and is implicated in tumor sensitivity to certain therapeutic agents [2]. The compound is distinct from its positional isomer, N8-acetylspermidine, in terms of its metabolic fate and enzyme interactions, underscoring its specific role in the acetylation-oxidation pathway of polyamine metabolism [1].

Specific PAO substrate for acetylation-oxidation pathway studies
Distinct metabolic fate enables isomer-resolved polyamine flux analysis
Defined interaction with SSAT and deacetylase supports regulatory enzyme studies

N1-Acetylspermidine Substitution Limitations


N1-Acetylspermidine is not a generic acetylated polyamine; its specific chemical modification dictates its unique metabolic and enzymatic interactions. Substituting it with spermidine or spermine is invalid because these non-acetylated polyamines are poor substrates for polyamine oxidase (PAO), with the acetylated form demonstrating significantly lower Km and higher Vmax values [1]. Furthermore, substituting with the positional isomer N8-acetylspermidine is problematic due to divergent metabolic pathways: N1-acetylspermidine is primarily oxidized to putrescine, while N8-acetylspermidine is largely deacetylated back to spermidine in vivo [2]. These fundamental differences in enzyme affinity and metabolic fate mean that experimental outcomes—whether in enzyme assays, cellular studies, or biomarker quantification—cannot be replicated or inferred using these related compounds [3].

Non-acetylated polyamines
Spermidine or spermine are poor PAO substrates; enzyme activity may not be detected, leading to negative assay results.
N8-Acetylspermidine isomer
Metabolic fate diverges to spermidine via deacetylation, not putrescine, altering pathway flux interpretation and biomarker readouts.

N1-Acetylspermidine: Quantitative Comparative Evidence


PAO Substrate Affinity vs. Spermine

N1-Acetylspermidine is a high-affinity substrate for recombinant human N1-acetylpolyamine oxidase (hPAO), whereas spermine is not efficiently oxidized by this enzyme. This distinction is critical for experiments relying on PAO activity, as the enzyme's substrate preference is absolute [1].

PAO Substrate Affinity
Head-to-head
N1-Acetylspermidine Km = 2.1 µM; Kcat = 15.0 s⁻¹
Spermine Not efficiently oxidized
Reported PAO substrate specificity context
Recombinant hPAO assay; non-acetylated substrate yields negative results
Polyamine Oxidase Enzyme Kinetics Substrate Specificity

In Vivo Metabolism: N1- vs. N8-Acetylspermidine

In vivo studies in rats demonstrate that N1-acetylspermidine and its positional isomer N8-acetylspermidine are metabolized via completely different pathways. N1-acetylspermidine is primarily converted to putrescine, while N8-acetylspermidine undergoes deacetylation to yield spermidine. Furthermore, the rate of metabolism for N8-acetylspermidine was significantly faster than that of N1-acetylspermidine in both liver and kidney tissues [1].

In Vivo Metabolism
Head-to-head
N1-Acetylspermidine → Putrescine; slower metabolic rate
N8-Acetylspermidine → Spermidine; faster rate in liver/kidney
Isomer-specific metabolic fate context
Rat liver/kidney study; cannot be interchanged for flux analysis
Polyamine Metabolism In Vivo Catabolism Isomer-Specific Pathways

SSAT Inhibition: N1- vs. N8-Acetylspermidine

As the product of the SSAT reaction, N1-acetylspermidine acts as a weak competitive inhibitor of its own synthesis. However, its inhibitory potency is over 16-fold lower than that of its isomer, N8-acetylspermidine, highlighting a significant difference in how each isomer interacts with this key regulatory enzyme [1].

SSAT Inhibition
Head-to-head
N1-Acetylspermidine Ki ≈ 6.6 mM
N8-Acetylspermidine Ki ≈ 0.4 mM (16.5-fold lower)
Feedback inhibition context; N1 weaker inhibitor
Rat liver SSAT assay; lower likelihood of feedback regulation
SSAT Enzyme Inhibition Polyamine Acetylation

Deacetylase Affinity: N1-Acetylspermidine vs. N-Acetylspermine

N1-acetylspermidine is a substrate for acetylspermidine deacetylase, an enzyme that removes acetyl groups from polyamines. In rat liver extracts, the Michaelis constant (Km) for N1-acetylspermidine is 3 µM, which is over 5-fold lower than the Km for N-acetylspermine (16 µM), indicating a higher apparent affinity for the enzyme [1].

Deacetylase Affinity
Head-to-head
N1-Acetylspermidine Km = 3 µM
N-Acetylspermine Km = 16 µM (5.3-fold higher)
Higher apparent deacetylase affinity context
Rat liver extract, pH 10.4; more efficient substrate recycling
Deacetylase Polyamine Catabolism Enzyme Kinetics

N1-Acetylspermidine Application Scenarios


PAO Activity Assays and Inhibitor Screening

N1-Acetylspermidine is the definitive substrate for quantifying the activity of human N1-acetylpolyamine oxidase (hPAO). Given the enzyme's inability to efficiently oxidize spermine [1], this compound is essential for developing and validating any assay intended to measure true PAO activity. It is also critical for screening potential PAO inhibitors, which are being investigated for their ability to modulate tumor sensitivity to polyamine analogues [1].

In Vivo Tracer Studies for Polyamine Catabolic Flux Analysis

The unique metabolic fate of N1-acetylspermidine—its conversion to putrescine rather than spermidine [2]—makes it an ideal, non-interchangeable tracer for dissecting the acetylation/oxidation branch of the polyamine pathway. Using this compound allows researchers to quantify the flux through this specific catabolic route, which is distinct from the interconversion or deacetylation pathways followed by N8-acetylspermidine or spermidine [2].

LC-MS/MS Calibration Standards for Acetylated Polyamines

In quantitative metabolomics, N1-acetylspermidine serves as a critical analytical standard. While high-throughput LC-MS/MS methods have been established for N8-acetylspermidine and other acetylated polyamines [3], the precise quantification of N1-acetylspermidine is necessary for a complete picture of polyamine status, particularly in studies of cellular stress or disease where the ratio of N1- to N8-acetylspermidine can shift significantly [2].

Application
Selection Property
Validation Focus
PAO enzyme activity and inhibitor screening
PAO substrate specificity
Oxidation kinetics and inhibitor response
Polyamine catabolic flux analysis
Isomer-specific metabolic fate
Putrescine vs. spermidine endpoint quantitation
LC-MS/MS acetylated polyamine quantitation
N1-acetylspermidine analytical standard
Isomer ratio monitoring in disease models

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